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Introduction

Enolase is a crucial metalloenzyme that catalyzes the reversible dehydration of 2-phospho-D-

glycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic and gluconeogenic pathways.

[1][2][3][4] In mammals, three primary enolase isoforms (ENO1, ENO2, and ENO3) have been

extensively studied for their roles in metabolism and various pathologies, including cancer and

neurological diseases.[5] ENO4 is a putative and less-characterized member of the enolase

family.[6] Consequently, specific, validated protocols exclusively for measuring ENO4 activity

are not widely available.

These application notes provide detailed protocols for general enolase activity measurement

that can be adapted for the characterization of ENO4. The methodologies described are based

on well-established principles for quantifying the enzymatic conversion of 2-PG to PEP. The

primary methods covered include direct spectrophotometric assays and more sensitive

coupled-enzyme assays, which can be monitored via spectrophotometry, fluorometry, or

colorimetry.

Principle of Enolase Activity Measurement
Enolase catalyzes the following reaction:

2-phospho-D-glycerate (2-PG) ⇌ Phosphoenolpyruvate (PEP) + H₂O
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The activity of enolase can be measured by monitoring either the formation of the product,

PEP, or the consumption of the substrate, 2-PG.

Direct Spectrophotometric Assay: This method directly measures the formation of PEP by

monitoring the increase in absorbance at 240 nm.[7][8]

Coupled-Enzyme Assays: These are more common and generally more sensitive methods.

The production of PEP is coupled to one or more subsequent enzymatic reactions that result

in a readily measurable change, such as the consumption of NADH or the generation of a

colored or fluorescent product.[1][2][3][8]

Experimental Protocols
Protocol 1: Sample Preparation from Mammalian Cells
and Tissues
This protocol describes the preparation of cell and tissue lysates suitable for enolase activity

assays.

Materials:

Phosphate-Buffered Saline (PBS), ice-cold

Enolase Assay Buffer (e.g., 20 mM Imidazole-HCl, pH 7.0, 400 mM KCl, 1 mM Magnesium

Acetate) or commercial assay buffer.[2]

Protease Inhibitor Cocktail

Dounce homogenizer or sonicator

Microcentrifuge

Procedure:

For Adherent Cells:

Grow cells to approximately 90% confluency in a 10-cm dish.[9]
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Wash the cells once with ice-cold PBS.[9]

Add 0.5 mL of ice-cold Enolase Assay Buffer containing a protease inhibitor cocktail.[9]

Scrape the cells and transfer the suspension to a pre-chilled 1.5 mL microcentrifuge tube.

[9]

For Suspension Cells:

Pellet 1-2 million cells by centrifugation at 500 x g for 5 minutes at 4°C.

Wash the cell pellet once with ice-cold PBS.

Resuspend the pellet in 100 µL of ice-cold Enolase Assay Buffer with a protease inhibitor

cocktail.[3]

For Tissues:

Rinse approximately 10 mg of tissue with ice-cold PBS to remove any blood.[10]

Mince the tissue on ice and homogenize in 100-200 µL of ice-cold Enolase Assay Buffer

with a protease inhibitor cocktail using a Dounce homogenizer.[3][10]

Lysate Preparation:

Lyse the cells by sonication on ice or by passing them through a fine-gauge needle.[9]

Centrifuge the lysate at 10,000-20,000 x g for 15-30 minutes at 4°C to pellet cellular

debris.[3][9]

Carefully transfer the supernatant to a new, pre-chilled tube. This is the cleared lysate.

Determine the protein concentration of the lysate using a standard method like the

Bradford assay.[9]

Samples can be used immediately or aliquoted and stored at -80°C for future use.[9]
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Protocol 2: Coupled-Enzyme Spectrophotometric Assay
(NADH-Dependent)
This assay measures enolase activity by coupling the production of PEP to the oxidation of

NADH, which is monitored as a decrease in absorbance at 340 nm.[4]

Principle:

Enolase (ENO4): 2-PG → PEP

Pyruvate Kinase (PK): PEP + ADP → Pyruvate + ATP

Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH consumption is directly proportional to the enolase activity in the sample.

Materials:

Cleared lysate (from Protocol 1)

96-well UV-transparent microplate

Microplate spectrophotometer capable of reading at 340 nm

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂)

2-Phospho-D-glycerate (2-PG) solution (substrate)

Adenosine 5'-diphosphate (ADP)

Nicotinamide adenine dinucleotide, reduced form (NADH)

Pyruvate Kinase (PK)

Lactate Dehydrogenase (LDH)

Procedure:
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Prepare the Master Mix: For each reaction, prepare a master mix containing all components

except the substrate (2-PG). See Table 2 for typical concentrations.

Sample and Control Wells:

Sample Wells: Add 1-20 µg of cleared lysate to each well. Adjust the final volume to 50 µL

with Reaction Buffer.

Background Control Wells: Add the same amount of lysate. These wells will receive a

reaction mix without the 2-PG substrate to measure any background NADH oxidation.

Positive Control: Use purified enolase enzyme.

Initiate the Reaction:

Add 50 µL of the Master Mix to each well.

Start the enzymatic reaction by adding 2-PG to the final desired concentration.

Measurement:

Immediately place the plate in the spectrophotometer pre-warmed to 25°C or 37°C.

Measure the absorbance at 340 nm every 30-60 seconds for 10-30 minutes.

Data Analysis:

Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the

curve.

Subtract the rate from the background control wells.

Calculate enolase activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220

M⁻¹cm⁻¹).

Protocol 3: Commercial Colorimetric/Fluorometric
Coupled-Enzyme Assay
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This protocol is a generalized procedure based on commercially available kits (e.g., Sigma-

Aldrich MAK178, Abcam ab241024).[1][11] These kits provide a more convenient and often

more sensitive method.

Principle: Enolase activity is determined through a coupled enzyme reaction that results in the

formation of an intermediate product (e.g., H₂O₂).[1][3] This intermediate then reacts with a

probe to generate a stable colorimetric (absorbance ~570 nm) or fluorometric (Ex/Em =

535/587 nm) signal, which is proportional to the enolase activity.[1][3]

Materials:

Commercial Enolase Activity Assay Kit (containing assay buffer, substrate, developer,

converter, probe, and positive control)

Cleared lysate (from Protocol 1)

96-well plate (clear for colorimetric, black with a clear bottom for fluorometric)[1]

Microplate reader (spectrophotometer or fluorometer)

Procedure:

Reagent Preparation: Prepare all kit components as described in the manufacturer's

technical bulletin. This typically involves reconstituting lyophilized substrates and enzymes in

the provided assay buffer.[1][3]

Standard Curve (Optional but Recommended): Prepare a standard curve using the provided

standard (e.g., H₂O₂) to quantify the product generated.[3]

Reaction Mix Preparation:

Prepare a Reaction Mix for the samples and a Background Control Mix (lacking the

enolase substrate) according to the kit's instructions.

Plate Setup:

Add 1-50 µL of your sample (cleared lysate) to the desired wells.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/129/030/mak178bul.pdf
https://www.abcam.com/en-us/products/assay-kits/enolase-assay-kit-ab241024
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/129/030/mak178bul.pdf
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00915.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/129/030/mak178bul.pdf
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00915.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/129/030/mak178bul.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/129/030/mak178bul.pdf
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00915.pdf
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00915.pdf
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00915.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2576287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For samples with potentially high background, prepare parallel wells for the Background

Control Mix.

Add a positive control to verify reagent performance.

Adjust the volume of all wells to 50 µL with Enolase Assay Buffer.[3]

Initiate and Measure:

Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control

Mix to the background wells.

Incubate the plate at 25°C, protected from light.[1]

Measure the output (absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm) in a

kinetic mode every 1-5 minutes for 30-60 minutes.[1] Note that a lag phase of 5-10

minutes is common.[1][3]

Data Analysis:

Choose two time points (T1 and T2) in the linear range of the reaction.

Calculate the change in absorbance (ΔA570) or fluorescence (ΔRFU).

Subtract the background reading from the sample reading.

Calculate the enolase activity based on the standard curve and the reaction time. Activity

is often expressed in mU/mg of protein. One milliunit (mU) is defined as the amount of

enzyme that generates 1.0 nmole of product per minute at a specific pH and temperature.

[1]

Data Presentation
Table 1: Comparison of Enolase Activity Assay Methods
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Feature
Direct
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Coupled-
Enzyme
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Enzyme
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Principle
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formation
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consumption
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colored product

Measures
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product

Wavelength 240 nm 340 nm ~570 nm
Ex/Em = 535/587

nm

Signal Change
Increase in

Absorbance
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Absorbance
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Absorbance

Increase in

Fluorescence

Sensitivity Low Moderate High Very High

Advantages Simple, direct Well-established
High sensitivity,

visible light

Highest

sensitivity
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Low sensitivity,

UV interference
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background

NADH oxidase

activity

More complex

reaction mix
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fluorometer

Table 2: Example Reaction Mixture for NADH-Coupled Assay

Component
Stock
Concentration

Final
Concentration

Volume for 100 µL
Reaction

Reaction Buffer (5x) 5x 1x 20 µL

2-PG 50 mM 1-5 mM 2-10 µL

ADP 100 mM 1.5 mM 1.5 µL

NADH 10 mM 0.2 mM 2 µL

PK/LDH Enzyme Mix Commercial Stock 5-10 units/mL 1-2 µL

Sample (Lysate) 1 mg/mL 1-20 µg 1-20 µL

Nuclease-Free Water - - To 100 µL
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Caption: The enolase reaction and principles of coupled assays.

Experimental Workflow: Sample Preparation and Assay
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Caption: General workflow for enolase activity measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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